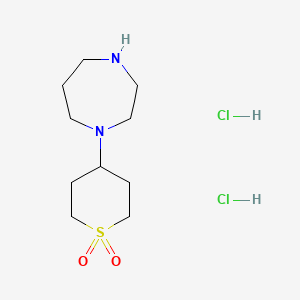

4-(1,4-二氮杂环-1-基)-1lambda6-噻烷-1,1-二酮二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . This review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products .科学研究应用

反应机理和合成应用

氨基叠氮环与丙二酰亚胺的反应生成 1,4-二氮杂环衍生物,展示了该化合物在合成二氮杂环类分子的作用。Scholl, Bieri 和 Heimgartner 的研究详细介绍了四氢-[1,4]二氮杂环衍生物的合成并探讨了它们的反应机理,突出了该化合物在开发新化学实体中的重要性 (Scholl, Bieri, & Heimgartner, 1978)。

Antolak 等人对苯二氮杂卓类化合物的对映选择性去质子化环收缩的研究强调了此类化合物在生成潜在有用的药物支架中的重要性。这项研究说明了二氮杂环衍生物在合成过程中实现高对映选择性的效用,从而有助于开发对映异构体纯净的化合物 (Antolak, Yao, Richoux, Slebodnick, & Carlier, 2014)。

杨贵春对噻二氮杂环-二酮合成的研究证明了二氮杂环衍生物在合成具有各种领域潜在应用的新型化合物方面的多功能性。该研究提供了对这些分子的结构表征的见解,进一步强调了它们在化学研究中的重要性 (Yang Gui-chun, 2011)。

对杂环化学和药物开发的贡献

- Nefzi, Ostresh 和 Houghten 关于四取代过氢-1,4-二氮杂环-二酮的固相合成的工作说明了该化合物在生成二氮杂环组合文库中的效用。这种方法能够快速合成各种二氮杂环衍生物,促进具有潜在治疗应用的新分子的发现 (Nefzi, Ostresh, & Houghten, 1997)。

安全和危害

作用机制

Target of Action

The primary targets of 4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride are enzymes known as Imine Reductases (IREDs) . IREDs are identified for the synthesis of chiral 1,4-diazepanes . These enzymes play a crucial role in the intramolecular asymmetric reductive amination process .

Mode of Action

The compound interacts with its targets (IREDs) through an enzymatic intramolecular asymmetric reductive amination process . This interaction results in the synthesis of chiral 1,4-diazepanes . The catalytic efficiency of the IREDs from Leishmania major (IR1) and Micromonospora echinaurantiaca (IR25) was improved by identifying a double mutant Y194F/D232H .

Biochemical Pathways

The affected biochemical pathway is the intramolecular asymmetric reductive amination of the corresponding aminoketones . This pathway leads to the construction of chiral 1,4-diazepanes of pharmaceutical importance . The downstream effects include the production of chiral 1,4-diazepanes with high enantiomeric excess .

Result of Action

The molecular and cellular effects of the compound’s action result in the synthesis of chiral 1,4-diazepanes . These chiral 1,4-diazepanes are important structural units with diverse biological properties and pharmaceutical importance .

Action Environment

The action of 4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride is influenced by environmental factors such as temperature and pH . For instance, the IRED gene expression was induced at 25°C . .

属性

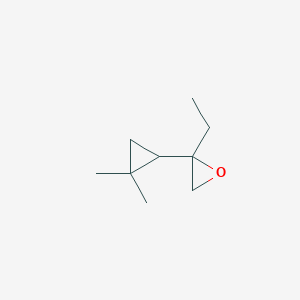

IUPAC Name |

4-(1,4-diazepan-1-yl)thiane 1,1-dioxide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S.2ClH/c13-15(14)8-2-10(3-9-15)12-6-1-4-11-5-7-12;;/h10-11H,1-9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQSUQNMBPSFPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2CCS(=O)(=O)CC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2933799.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2933805.png)

![N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide](/img/structure/B2933806.png)

![5-(isopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2933807.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2933811.png)

![1-{[(2-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2933814.png)

![Ethyl 2-amino-1-[2-[(2-fluorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2933819.png)